molecular formula C20H18ClN3O3 B5960137 3-(1,3-Benzodioxol-5-yl)-5-[[3-(2-chlorophenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole

3-(1,3-Benzodioxol-5-yl)-5-[[3-(2-chlorophenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole

Cat. No.: B5960137
M. Wt: 383.8 g/mol
InChI Key: WXDGTUKSTAIBNB-UHFFFAOYSA-N
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Description

“3-(1,3-Benzodioxol-5-yl)-5-[[3-(2-chlorophenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole” is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, a pyrrolidine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(1,3-Benzodioxol-5-yl)-5-[[3-(2-chlorophenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Chlorophenyl Group: This step may involve the halogenation of a phenyl ring followed by a coupling reaction.

    Synthesis of the Pyrrolidine Ring: This can be done through the cyclization of appropriate amine precursors.

    Formation of the Oxadiazole Ring: This step often involves the cyclization of hydrazides with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the chlorophenyl group.

    Substitution: The compound can undergo various substitution reactions, especially at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.

Industry

In the industrial sector, the compound might be used in the development of new materials, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of “3-(1,3-Benzodioxol-5-yl)-5-[[3-(2-chlorophenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole” would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzodioxol-5-yl)-5-[[3-(2-fluorophenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole
  • 3-(1,3-Benzodioxol-5-yl)-5-[[3-(2-bromophenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole
  • 3-(1,3-Benzodioxol-5-yl)-5-[[3-(2-methylphenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole

Uniqueness

The uniqueness of “3-(1,3-Benzodioxol-5-yl)-5-[[3-(2-chlorophenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[[3-(2-chlorophenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c21-16-4-2-1-3-15(16)14-7-8-24(10-14)11-19-22-20(23-27-19)13-5-6-17-18(9-13)26-12-25-17/h1-6,9,14H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDGTUKSTAIBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2Cl)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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